molecular formula C11H14N4O5 B7716590 4-(Diethylamino)-3,5-dinitrobenzamide CAS No. 1092276-97-5

4-(Diethylamino)-3,5-dinitrobenzamide

Cat. No.: B7716590
CAS No.: 1092276-97-5
M. Wt: 282.25 g/mol
InChI Key: HAELTZFJKLDOPW-UHFFFAOYSA-N
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Description

4-(Diethylamino)-3,5-dinitrobenzamide is a benzamide derivative characterized by a diethylamino group at the para position and nitro groups at the 3 and 5 positions of the benzene ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-(diethylamino)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-3-13(4-2)10-8(14(17)18)5-7(11(12)16)6-9(10)15(19)20/h5-6H,3-4H2,1-2H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAELTZFJKLDOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-3,5-dinitrobenzamide typically involves the nitration of 4-(Diethylamino)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 4-(Diethylamino)-3,5-dinitrobenzamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst. The reaction is typically carried out under mild conditions to prevent over-reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions. The reaction conditions vary depending on the desired product and the reactivity of the nucleophile.

Major Products Formed

    Reduction: The major product formed is 4-(Diethylamino)-3,5-diaminobenzamide.

    Substitution: The products depend on the nucleophile used. For example, using an alkyl halide can yield an alkylated benzamide derivative.

Scientific Research Applications

4-(Diethylamino)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The diethylamino group can also influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,5-dinitro groups in all compounds enhance electrophilicity, facilitating nucleophilic aromatic substitution.
  • Pharmacological Potential: Derivatives with fused rings (e.g., pyridine) exhibit antimycobacterial activity, suggesting that the diethylamino group in the target compound could modulate bioactivity or solubility for similar applications .
  • Decomposition Pathways: While 3,5-dinitrobenzamide decomposes via UV/H₂O₂ and UV/TiO₂ processes into nitroso and hydroxylated intermediates, the diethylamino group in the target compound may introduce alternative degradation mechanisms, such as dealkylation or oxidation of the amine .

Stability and Environmental Impact

  • Photodegradation: 3,5-Dinitrobenzamide undergoes rapid decomposition under UV light, generating intermediates like 3-nitro-5-hydroxybenzamide. The diethylamino group in the target compound may reduce photostability due to increased electron density, necessitating stabilization strategies for industrial use .

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